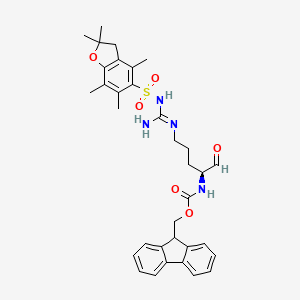

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine

説明

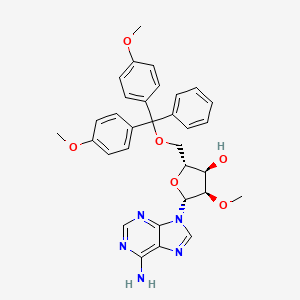

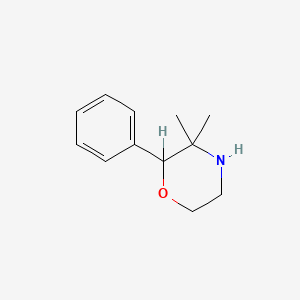

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine, also known as DMTr-m6Am, is a modified nucleoside found in RNA molecules. This modification is characterized by the addition of a methyl group at the 2'-O position of the adenosine residue and the protection of the 5'-hydroxyl group with a 4,4'-dimethoxytrityl (DMTr) group. The synthesis of DMTr-m6Am has been extensively studied due to its potential applications in RNA research.

作用機序

Target of Action

coli dUTP nucleotidohydrolase (dUTPase) . This enzyme plays a crucial role in maintaining the balance of dUTP and dTTP in the cell, which is essential for DNA replication and repair .

Mode of Action

The compound is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It acts as a protected nucleoside, which means it can be incorporated into a growing oligonucleotide chain without unwanted side reactions . The protecting group (4,4’-Dimethoxytrityl) can be removed under specific conditions, allowing the next nucleotide to be added .

Biochemical Pathways

The compound is involved in the synthesis of oligonucleotides, which are essential components of various biochemical pathways, including DNA replication, transcription, and repair . By controlling the sequence of nucleotides, it can influence the genetic information encoded in these molecules .

Result of Action

The compound’s action results in the synthesis of specific oligonucleotides . These molecules can be used for various purposes, such as the study of genetic information, the development of new therapeutic strategies, and the understanding of biochemical processes .

Action Environment

The action, efficacy, and stability of 5’-O-(4,4’-Dimethoxytrityl)-2’-O-methyl-adenosine are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature.

実験室実験の利点と制限

The advantages of using 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine in lab experiments include its ability to enhance the stability and translation efficiency of mRNA molecules, as well as its potential role in regulating alternative splicing events. However, the synthesis of this compound can be challenging, and the modification may not be suitable for all RNA molecules.

将来の方向性

Future research on 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine may focus on the identification of specific RNA-binding proteins that recognize the modified nucleoside and the elucidation of the mechanism of action. Additionally, the development of new synthetic methods for this compound may facilitate its use in a wider range of RNA molecules. Finally, the potential therapeutic applications of this compound in the treatment of RNA-related diseases may also be explored.

合成法

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine involves several steps, including the protection of the 5'-hydroxyl group with a DMTr group, the methylation of the 2'-OH group, and the deprotection of the DMTr group. The most common method for the synthesis of this compound is the phosphoramidite approach, which involves the coupling of the protected adenosine derivative with a phosphoramidite reagent.

科学的研究の応用

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-adenosine has been widely used in RNA research due to its ability to enhance the stability and translation efficiency of mRNA molecules. This compound has been shown to increase the binding affinity of eIF4E, a protein that plays a critical role in the initiation of translation. This modification has also been found to regulate the splicing of pre-mRNA molecules, suggesting a potential role in alternative splicing events.

特性

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O6/c1-39-23-13-9-21(10-14-23)32(20-7-5-4-6-8-20,22-11-15-24(40-2)16-12-22)42-17-25-27(38)28(41-3)31(43-25)37-19-36-26-29(33)34-18-35-30(26)37/h4-16,18-19,25,27-28,31,38H,17H2,1-3H3,(H2,33,34,35)/t25-,27-,28-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRYFFDAEWYIBQ-QWOIFIOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601174260 | |

| Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103285-23-0 | |

| Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103285-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601174260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)

![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B6590296.png)